molecular formula C20H18O5 B5822135 8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL CAS No. 5915-42-4

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL

Cat. No.: B5822135
CAS No.: 5915-42-4
M. Wt: 338.4 g/mol
InChI Key: OIGUFIZIMWCLAK-UHFFFAOYSA-N
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Description

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL is a complex organic compound characterized by its unique structure, which includes both methoxy and dimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4-dimethoxybenzoic acid. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride . This intermediate is then reacted with 5-methoxynaphthalen-1-ol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-23-16-10-8-14(19-13(16)5-4-6-15(19)21)20(22)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUFIZIMWCLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358842
Record name (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5915-42-4
Record name (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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